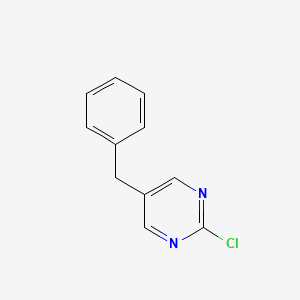

5-Benzyl-2-chloropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-chloropyrimidine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

5-Benzyl-2-chloropyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating a range of diseases due to their biological activities:

- Antiviral Activity : It has been utilized in the design of novel integrase strand transfer inhibitors (INSTIs) for HIV treatment. A study demonstrated that compounds featuring a benzyl group on the 5-position exhibited low nanomolar inhibitory activity against HIV-1, with some variants showing dual target inhibition against reverse transcriptase as well .

- Antimicrobial Properties : The compound and its derivatives are being explored for their antibacterial and antimalarial activities. Research indicates that structural modifications, particularly electron-withdrawing substitutions on the benzene ring, enhance these properties .

- Anti-inflammatory Effects : Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those related to this compound. Certain derivatives demonstrated significant inhibition of COX-2 activity, suggesting their utility in developing anti-inflammatory medications .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways:

- Synthesis of Heterocycles : The compound is frequently employed in the synthesis of other pyrimidine derivatives and heterocyclic systems, which are crucial for developing new pharmaceuticals and agrochemicals .

Biological Studies

The structural characteristics of this compound allow it to be used in biological studies aimed at understanding enzyme inhibition and receptor interactions:

- Enzyme Inhibition Studies : Due to its structural similarity to biologically active pyrimidine derivatives, it is used to study the inhibition mechanisms of specific enzymes and receptors, which can lead to insights into drug action and metabolism.

Table 1: Summary of Biological Activities

Case Study: Development of Antiviral Agents

A notable case study involved the design and synthesis of a new class of INSTIs based on the 3-hydroxypyrimidine core. The introduction of a benzyl moiety at the C5 position resulted in compounds that not only inhibited HIV integrase but also displayed favorable pharmacokinetic properties suitable for further development. This exemplifies how this compound derivatives can lead to effective antiviral therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Benzyl-2-chloropyrimidine?

A widely used method involves Suzuki-Miyaura cross-coupling between 2-chloro-5-bromopyrimidine and benzylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C . Post-reaction purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure inert conditions to prevent dehalogenation side reactions.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns by analyzing aromatic proton shifts (e.g., benzyl protons at δ ~4.5 ppm as a singlet, pyrimidine protons at δ ~8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₀ClN₂: 221.0474).

- Melting Point (mp) : Compare with literature values (e.g., similar chloropyrimidines exhibit mp 70–80°C ).

Q. How can researchers assess the purity of this compound?

Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, UV detection at 254 nm). A purity threshold of >95% is recommended for synthetic intermediates . For trace impurities, combine with GC-MS to identify volatile byproducts.

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

The 2-chloro group is highly reactive toward nucleophilic substitution. To direct reactions to the 4-position of the pyrimidine ring, employ protecting groups (e.g., SEM-protected amines) or Lewis acid catalysts (e.g., ZnCl₂) to modulate electronic effects . Computational modeling (DFT) can predict site-specific reactivity by analyzing frontier molecular orbitals .

Q. How does the benzyl substituent influence the electronic properties of 2-chloropyrimidine?

The benzyl group donates electron density via conjugation, stabilizing the pyrimidine ring and reducing electrophilicity at the 2-position. Compare with analogs (e.g., 5-Bromo-2-chloropyrimidine) using UV-Vis spectroscopy (redshift in λmax indicates extended conjugation) or cyclic voltammetry (measure reduction potential shifts) .

Q. How can computational methods optimize reaction conditions for derivatives of this compound?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Predict transition states for nucleophilic substitution.

- Compare activation energies of competing reaction pathways. Validate results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How to resolve contradictions in reported reactivity data for this compound derivatives?

- Systematic reproducibility : Repeat reactions under standardized conditions (solvent, temperature, catalyst loading).

- In situ monitoring : Use ReactIR or NMR spectroscopy to track intermediates and side reactions.

- Meta-analysis : Cross-reference data from Reaxys, CAS, and CAPLUS to identify outliers .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Storage : Keep at 0–6°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use chemical fume hoods for synthesis and purification .

- Waste disposal : Neutralize chlorinated byproducts with 10% NaOH before aqueous disposal.

Q. Data Repositories and Literature Review

Q. Which databases provide reliable physicochemical data for this compound?

Prioritize CAS Registry (32779-36-5 for analogs) , Reaxys , and NIST Chemistry WebBook for validated spectral data . Cross-check synthetic procedures in CAPLUS and US Patent databases to identify peer-reviewed protocols .

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

5-benzyl-2-chloropyrimidine |

InChI |

InChI=1S/C11H9ClN2/c12-11-13-7-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

InChI Key |

LWKOTZUAHATCNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.